3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium
Description
Properties
CAS No. |
51652-08-5 |
|---|---|
Molecular Formula |
C9H12N2O4S |
Molecular Weight |
244.27 g/mol |
IUPAC Name |
3-(3-carbamoylpyridin-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C9H12N2O4S/c10-9(12)8-3-1-4-11(7-8)5-2-6-16(13,14)15/h1,3-4,7H,2,5-6H2,(H2-,10,12,13,14,15) |
InChI Key |
XIBSUARVKSGYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C(=O)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium
General Synthetic Strategy
The synthesis of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium generally involves two key steps:
- Introduction of the sulphonatopropyl group to the pyridine nitrogen to form a pyridinium salt.
- Incorporation or transformation of the aminocarbonyl (carbamoyl) group at the 3-position of the pyridine ring.
These steps are typically achieved through sulfonation and amidation reactions starting from pyridine derivatives or their sulfonated intermediates.
Detailed Synthetic Routes
Sulfonation of Pyridine Derivatives
One common approach involves sulfonating pyridine or 3-substituted pyridine derivatives to introduce the 3-sulphonatopropyl group. This is often done by reacting pyridine with sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes, followed by alkylation with 3-halopropanesulfonate or equivalent reagents to form the pyridinium salt.
A patent describes a green chemical synthesis method for 3-pyridinesulfonyl chloride, a key intermediate, involving:
- Reacting 3-aminopyridine with sodium nitrite under acidic and low-temperature conditions to form a diazonium salt.
- Subsequent sulfonation and conversion to pyridine-3-sulfonyl chloride using thionyl chloride or phosphorus pentachloride in solvents like chlorobenzene or trifluoromethylbenzene.
This intermediate can be further reacted to introduce the sulphonatopropyl side chain.
Alkylation to Form Pyridinium Sulphonate
The formation of the 1-(3-sulphonatopropyl) pyridinium moiety is typically achieved by alkylation of the pyridine nitrogen with 3-halopropane sulfonates or their equivalents. A patented process describes reacting pyridine substituted alkyl dihalogenides with sulfonating agents in aqueous media to yield pyridin-propyl-sulphobetaine with very high yields (98-100%).
This method avoids hazardous intermediates and uses water as the reaction medium, enhancing safety and environmental compatibility.
Introduction of the Aminocarbonyl Group
The aminocarbonyl group (carbamoyl) at the 3-position can be introduced by direct amidation or via hydrolysis of nitrile or ester precursors on the pyridine ring. Hydrolysis of arylcopper complexes under alkaline conditions has been reported for related azacalixarenepyridines, suggesting a possible pathway for installing hydroxyl or aminocarbonyl functionalities.
Representative Preparation Example
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3-Aminopyridine + NaNO2 + HCl, 0-5°C | Diazotization to form diazonium salt | Quantitative | Temperature control critical |
| 2 | Reaction with SO2 and CuCl catalyst in water | Formation of sulfonyl intermediate | 85-90 | Green chemistry approach |
| 3 | Treatment with PCl5 or SOCl2 in chlorobenzene | Conversion to pyridine-3-sulfonyl chloride | 90-95 | Solvent choice improves yield |
| 4 | Alkylation with 3-halopropane sulfonate in aqueous medium | Formation of 1-(3-sulphonatopropyl)pyridinium salt | 98-100 | High yield, environmentally safe |
| 5 | Amidation or hydrolysis to install aminocarbonyl group | Final functionalization | 80-90 | Conditions vary by precursor |
Analysis of Preparation Methods
Reaction Efficiency and Yields
- The sulfonyl chloride intermediate is efficiently produced using phosphorus pentachloride or thionyl chloride in chlorinated aromatic solvents, which enhances reaction completion and purity.
- Alkylation to form the pyridinium salt proceeds with near-quantitative yields using aqueous sulfonating conditions and alkyl halide solvents.
- Amidation or hydrolysis steps to install the aminocarbonyl group yield 80-90%, depending on the precursor and conditions.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Solvent | Yield Range | Environmental Notes |
|---|---|---|---|---|---|
| Diazotization | 3-Aminopyridine + NaNO2 + HCl | Sodium nitrite, HCl | Water | Quantitative | Low temp, aqueous |
| Sulfonyl Chloride Formation | Pyridine-3-sulfonic acid + PCl5 or SOCl2 | Phosphorus pentachloride, thionyl chloride | Chlorobenzene, trifluoromethylbenzene | 90-95% | Organic solvent use |
| Alkylation | Pyridine + 3-halopropane sulfonate | Alkyl halide | Water | 98-100% | Green, aqueous |
| Amidation/Hydrolysis | Hydrolysis of nitrile or ester | Base or acid catalysis | Aqueous or organic | 80-90% | Mild conditions |
Chemical Reactions Analysis
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Table 1: Comparative Overview of Pyridinium Derivatives
Key Research Findings
Substituent Effects on Bioactivity
- Antimicrobial Activity: Pyridinium derivatives with aromatic side chains (e.g., NF-MFE’s 3-phenylpropyl group) exhibit stronger antimicrobial effects due to increased lipophilicity, which enhances membrane penetration. In contrast, the sulphonatopropyl group in 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium likely reduces antimicrobial efficacy but improves aqueous solubility .
- Central Nervous System (CNS) Applications: The TRH analogue 1a (with a pyrrolidinyl substituent) demonstrated prolonged CNS activity in antagonizing pentobarbital-induced narcosis. The presence of the aminocarbonyl group in the target compound may similarly enhance receptor binding but requires in vivo validation .
Physicochemical Properties
- Solubility: The sulphonate group in both 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium and PPS (CAS 15471-17-7) confers high water solubility, making them suitable for biochemical buffers or injectable formulations .
Biological Activity
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium, often referred to as a pyridinium derivative, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula: C₈H₁₀N₂O₄S
- Molecular Weight: 218.24 g/mol
The presence of both an aminocarbonyl group and a sulphonate moiety contributes to its solubility and reactivity, making it a candidate for various biological interactions.
Biological Activity Overview
Research indicates that 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium exhibits several biological activities, including:
- Antimicrobial Activity: Studies have shown that this compound has significant antibacterial properties against various strains of bacteria.
- Anticancer Effects: Preliminary research suggests that it may inhibit the proliferation of cancer cells.
- Anti-inflammatory Properties: The compound has been noted for its potential to reduce inflammation in various models.
The antimicrobial efficacy of 3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
-
Study on Bacterial Inhibition:
- Objective: Evaluate the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Method: Disc diffusion method was employed.
- Results: The compound exhibited a zone of inhibition of up to 15 mm against S. aureus at a concentration of 100 µg/mL.
-
Synergistic Effects:
- Research: Investigated the combined effect with conventional antibiotics.
- Findings: Enhanced antibacterial activity was observed when used in conjunction with penicillin, suggesting potential for combination therapies.
The anticancer properties are believed to arise from the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
-
In Vitro Studies:
- A study conducted on human breast cancer cell lines (MCF-7) demonstrated a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment.
-
In Vivo Studies:
- Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating its potential as an anticancer agent.
The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of immune responses.
Case Studies
- Inflammation Model:
- In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to untreated controls.
- Cytokine Analysis:
- Levels of TNF-alpha and IL-6 were measured post-treatment, showing a marked decrease, which correlates with reduced inflammation.
Data Tables
| Biological Activity | Test Organism/Model | Concentration (µg/mL) | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 100 | 15 | - |
| Anticancer (In Vitro) | MCF-7 Breast Cancer Cells | - | - | 25 |
| Anti-inflammatory | Carrageenan-induced Edema | - | - | - |
Q & A
Advanced Research Question
- Oxidation catalysis : Pyridinium salts act as ligands in chromium(VI) complexes for selective alcohol oxidations .
- Anticancer activity : Analogous 2-amino-3-cyanopyridines exhibit cytotoxicity via kinase inhibition; similar mechanisms may apply here .
- Stability considerations : The sulphonate group enhances aqueous solubility but may reduce thermal stability (decomposition observed at >250°C in related compounds) .
What safety protocols are critical for handling sulphonated pyridinium compounds?
Basic Research Question
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact (acute toxicity reported for pyridinium analogs) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Storage : Store in dry, cool conditions (<25°C) to prevent hygroscopic degradation .
How does the electronic structure of this compound influence its reactivity?
Advanced Research Question
- Pyridinium ring : Electron-withdrawing sulphonate and aminocarbonyl groups increase electrophilicity, enhancing susceptibility to nucleophilic attack .
- Charge distribution : DFT studies of similar compounds show localized positive charge on the pyridinium nitrogen, facilitating anion interactions .
- Solvent effects : Polar solvents stabilize the zwitterionic form, altering reaction pathways in cross-coupling or alkylation reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
